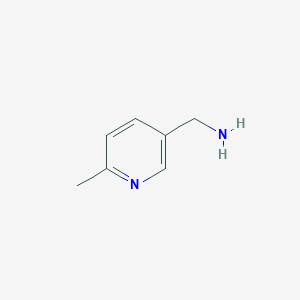

(6-Methylpyridin-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-methylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPFQOXRHLUPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480764 | |

| Record name | (6-methylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56622-54-9 | |

| Record name | (6-methylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-methylpyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(6-Methylpyridin-3-yl)methanamine: A Technical Guide for Researchers

(6-Methylpyridin-3-yl)methanamine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a methyl-substituted pyridine ring and a primary aminomethyl group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide offers an in-depth overview of its chemical properties, synthesis, and potential biological applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a primary amine with the chemical formula C₇H₁₀N₂. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Aminomethyl-6-methylpyridine, 5-(Aminomethyl)-2-methylpyridine |

| CAS Number | 56622-54-9 |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Not specified in available literature |

| SMILES | CC1=NC=C(C=C1)CN |

| InChI | InChI=1S/C7H10N2/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4,8H2,1H3 |

Synthesis of this compound

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively reported in publicly available literature, plausible synthetic routes can be devised based on established chemical transformations for analogous compounds. The two primary retrosynthetic approaches involve the reduction of a nitrile (6-methylnicotinonitrile) or an amide (6-methylnicotinamide).

Synthetic Workflow

Caption: Plausible synthetic routes to this compound.

Experimental Protocols

The following are generalized experimental protocols for the key synthetic steps. Researchers should optimize these procedures for their specific laboratory conditions and scale.

Protocol 1: Synthesis of this compound from 6-Methylnicotinonitrile via Catalytic Hydrogenation

This protocol describes the reduction of the nitrile group to a primary amine using Raney Nickel as a catalyst.

Materials:

-

6-methylnicotinonitrile

-

Raney® Nickel (activated)

-

Ethanol (anhydrous)

-

Ammonia (optional, to suppress secondary amine formation)

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Filtration apparatus (e.g., Celite® pad)

Procedure:

-

In a suitable high-pressure reactor vessel, add 6-methylnicotinonitrile and anhydrous ethanol.

-

Carefully add a catalytic amount of activated Raney® Nickel slurry under an inert atmosphere. If desired, the ethanol can be saturated with ammonia to minimize the formation of secondary amine byproducts.

-

Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound from 6-Methylnicotinamide via Lithium Aluminum Hydride Reduction

This protocol details the reduction of the amide functionality to a primary amine using a powerful reducing agent.

Materials:

-

6-methylnicotinamide

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Dry diethyl ether

-

Sodium sulfate (anhydrous)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

In a separate flask, dissolve 6-methylnicotinamide in anhydrous THF.

-

Slowly add the solution of 6-methylnicotinamide to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate at room temperature for 30 minutes.

-

Filter the precipitate and wash it thoroughly with THF and diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

Potential Biological Applications and Experimental Evaluation

While specific biological activity data for this compound is scarce in the public domain, its structural features suggest potential applications in several areas of drug discovery, particularly as a scaffold for developing ligands for central nervous system (CNS) targets and as a fragment in the design of kinase inhibitors.

CNS Ligands

The aminomethylpyridine moiety is a common pharmacophore in molecules targeting neurotransmitter receptors and transporters. The primary amine can act as a key interaction point with acidic residues in receptor binding pockets.

Kinase Inhibitors

The pyridine ring can serve as a hinge-binding motif in the ATP-binding site of various kinases. The aminomethyl group provides a vector for further chemical elaboration to improve potency and selectivity. Derivatives of similar aminomethyl pyridine scaffolds have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following is a generalized workflow for evaluating the inhibitory activity of this compound or its derivatives against a specific protein kinase.

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Materials:

-

Purified recombinant target kinase

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

This compound or its derivative (test compound)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Multi-well assay plates (e.g., 384-well)

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a concentration gradient.

-

Reaction Setup: In each well of the assay plate, add the kinase, the peptide substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near its Kₘ for the specific kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a valuable chemical entity with significant potential for the development of novel therapeutics. Its straightforward synthesis from readily available starting materials and its versatile chemical handles make it an attractive scaffold for medicinal chemists. Further investigation into its biological activities, particularly in the areas of CNS disorders and oncology, is warranted to fully explore its therapeutic potential. The protocols and information provided in this guide serve as a foundational resource for researchers embarking on studies involving this promising compound.

An In-depth Technical Guide to (6-Methylpyridin-3-yl)methanamine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methylpyridin-3-yl)methanamine is a pivotal building block in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of novel therapeutic agents. Its pyridine core, substituted with a methyl and a methanamine group, offers versatile sites for chemical modification, making it a valuable scaffold in drug discovery. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and known biological relevance of this compound, serving as a critical resource for researchers in the fields of organic synthesis and pharmacology.

Chemical Structure and Identification

This compound, also known as 3-aminomethyl-6-methylpyridine, is a disubstituted pyridine derivative. The core of the molecule is a pyridine ring, with a methyl group at the 6-position and a methanamine group at the 3-position.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 56622-54-9[1][2] |

| Molecular Formula | C₇H₁₀N₂[1][2] |

| Molecular Weight | 122.17 g/mol [1][2] |

| Canonical SMILES | CC1=NC=C(C=C1)CN[1] |

| InChI Key | NZPFQOXRHLUPRT-UHFFFAOYSA-N[1] |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in the literature. However, computational predictions and data from analogous compounds provide valuable insights into its characteristics.

Table of Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | Computed[2] |

| logP (Octanol-Water Partition Coefficient) | 0.84872 | Computed[2] |

| Hydrogen Bond Donors | 1 | Computed[2] |

| Hydrogen Bond Acceptors | 2 | Computed[2] |

| Rotatable Bonds | 1 | Computed[2] |

| pKa (most basic) | 8.5 (Predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available |

Synthesis of this compound

There are several plausible synthetic routes to obtain this compound. The two primary methods involve the reduction of 6-methylnicotinonitrile or the Hofmann rearrangement of 6-methylnicotinamide.

Experimental Protocol 1: Reduction of 6-Methylnicotinonitrile

This method involves the chemical reduction of the nitrile group of 6-methylnicotinonitrile to a primary amine.

Materials:

-

6-Methylnicotinonitrile

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂

-

Anhydrous diethyl ether or ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether.

-

Addition of Nitrile: Dissolve 6-methylnicotinonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours.

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filtration and Extraction: Filter the resulting solid and wash it thoroughly with diethyl ether. Separate the organic layer from the aqueous layer. Extract the aqueous layer multiple times with diethyl ether.

-

Drying and Evaporation: Combine all the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography.

Caption: Synthetic workflow for the reduction of 6-methylnicotinonitrile.

Experimental Protocol 2: Hofmann Rearrangement of 6-Methylnicotinamide

This classic organic reaction converts a primary amide into a primary amine with one fewer carbon atom.[3][4]

Materials:

-

6-Methylnicotinamide[5]

-

Bromine (Br₂)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Dichloromethane or other suitable organic solvent

Procedure:

-

Preparation of Hypobromite Solution: Prepare a solution of sodium hypobromite by slowly adding bromine to a cold aqueous solution of sodium hydroxide.

-

Amide Addition: Dissolve 6-methylnicotinamide in a minimal amount of water or a suitable solvent and add it to the freshly prepared sodium hypobromite solution.

-

Reaction: Gently warm the reaction mixture. The reaction progress can be monitored by the disappearance of the starting material.

-

Extraction: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent like dichloromethane.

-

Washing and Drying: Wash the organic extract with water and brine, then dry it over anhydrous sodium sulfate.

-

Solvent Removal and Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the this compound by vacuum distillation or crystallization of a suitable salt.

Caption: Synthetic pathway via Hofmann rearrangement.

Biological and Pharmacological Relevance

While this compound itself is not a known therapeutic agent, it is a significant intermediate in the synthesis of various biologically active compounds.

-

Nicotinic Acetylcholine Receptor (nAChR) Ligands: The pyridine moiety is a key pharmacophore for nAChRs.[6] The structural features of this compound make it an attractive starting point for the development of selective nAChR modulators, which are of interest for treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to nAChRs.[7]

-

Drug Discovery Intermediate: This compound serves as a versatile scaffold for combinatorial chemistry and lead optimization in drug discovery programs. Its primary amine and the pyridine ring offer multiple points for derivatization to explore structure-activity relationships (SAR). For instance, derivatives of this compound have been investigated for potential anticancer and neuroprotective effects.[8]

-

COX-2 Inhibitors: The (6-methylpyridin-3-yl) moiety is present in the structure of Etoricoxib, a selective COX-2 inhibitor. Although this compound is not a direct precursor, related structures are used in the synthesis of this class of anti-inflammatory drugs.[9]

Due to the lack of specific studies on the direct biological activity and signaling pathways of this compound, a signaling pathway diagram cannot be provided at this time. Research in this area is ongoing, and future studies may elucidate its specific biological targets and mechanisms of action.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis from readily available starting materials, combined with its versatile chemical functionality, positions it as a valuable building block for the creation of novel and potent therapeutic agents. Further investigation into its direct biological effects is warranted to fully explore its potential in medicinal chemistry. This guide provides a foundational understanding of its chemical nature and synthesis, aiming to facilitate its application in future research endeavors.

References

- 1. This compound | C7H10N2 | CID 12214337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. chemistwizards.com [chemistwizards.com]

- 5. 6-Methylnicotinamide | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. (6-Methylpyridin-3-yl)methanol | High-Purity Reagent [benchchem.com]

- 7. air.unimi.it [air.unimi.it]

- 8. Buy (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine [smolecule.com]

- 9. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

An In-depth Technical Guide to (6-methylpyridin-3-yl)methanamine (CAS 56622-54-9): A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-methylpyridin-3-yl)methanamine, identified by CAS number 56622-54-9, is a pivotal heterocyclic amine that serves as a crucial structural motif in a variety of biologically active compounds. Its unique combination of a pyridine ring and a reactive aminomethyl group makes it a versatile intermediate in the synthesis of novel therapeutic agents and other functional molecules. This technical guide provides a comprehensive overview of the chemical information, synthesis, and known applications of this compound, with a focus on its role in drug discovery and development. While direct biological activity of the core molecule is not extensively documented, its incorporation into numerous potent and selective pharmaceutical compounds underscores its significance in medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol .[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 56622-54-9 | [1] |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Aminomethyl-6-methylpyridine | [1] |

| Appearance | Not specified (commercially available as a liquid) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| SMILES | CC1=NC=C(C=C1)CN | [1] |

| InChIKey | NZPFQOXRHLUPRT-UHFFFAOYSA-N | [1] |

Table 1: Chemical and Physical Properties of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is of significant interest for the preparation of active pharmaceutical ingredients. While various synthetic routes are plausible, a common approach involves the reduction of a corresponding nitrile or the amination of a suitable precursor.

Synthesis of a Derivative: l-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

A patented process details the preparation of a ketone derivative, which is an intermediate for the anti-inflammatory drug Etoricoxib. This synthesis showcases the utility of the (6-methylpyridin-3-yl) moiety.[2]

Experimental Protocol:

-

Preparation of 3---INVALID-LINK--pyridine:

-

A mixture of 4-methylthiophenyl acetonitrile (1.0 kg), methyl-6-methyl nicotinate (1.104 kg), and toluene (5.0 L) is heated to 90-95°C with stirring.

-

A solution of sodium methoxide (0.496 kg in 1.656 L of methanol) is added slowly.

-

Toluene (5.0 L) is added, and the reaction is maintained at 105-110°C for 6 hours.

-

After completion, the reaction mass is cooled to 25-30°C, and demineralized water (2.0 L) and acetic acid (0.54 kg) are added.

-

-

Hydrolysis and Oxidation:

-

The resulting intermediate is hydrolyzed and then oxidized in situ using hydrogen peroxide in the presence of sulfuric acid and acetic acid to yield the final ketosulfone product.[2]

-

Role in Drug Discovery and Development

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its structural features allow for its incorporation into diverse molecular scaffolds, leading to compounds with a range of pharmacological activities.

Anticancer Agents

Derivatives incorporating the this compound scaffold have been investigated for their potential as anticancer agents. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized and evaluated for their cytotoxic activity against lung cancer cell lines.[3] These studies highlight the importance of the pyridine moiety in designing new antiproliferative agents.

Neuroprotective and CNS-active Compounds

The pyridine ring is a common feature in many central nervous system (CNS) active drugs. The this compound structure has been utilized in the development of compounds with potential neuroprotective effects. For example, (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine has been suggested to have potential interactions with neurotransmitter systems.[4]

Antimicrobial Agents

The structural motif of this compound is also found in compounds with antimicrobial properties. While the parent compound's activity is not well-defined, its derivatives have been explored for their efficacy against various bacterial strains.[4]

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific information in the public domain regarding the direct interaction of this compound with specific signaling pathways or a defined mechanism of action for the core molecule itself. Its biological relevance is primarily understood through the pharmacological profiles of the larger, more complex molecules it is used to synthesize. The diverse activities of its derivatives, from anticancer to neuroprotective, suggest that the this compound moiety can be a key pharmacophoric element that contributes to the binding and activity of the final drug molecule at various biological targets.

Conclusion

This compound (CAS 56622-54-9) is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and drug development. While the intrinsic biological activity of the core molecule is not well-characterized, its role as a key building block for a wide range of potent and selective therapeutic agents is well-established. Further research into the synthesis of novel derivatives and their biological evaluation will likely continue to uncover new therapeutic opportunities for compounds containing this important pyridine scaffold. This guide serves as a foundational resource for researchers and scientists working in the field of drug discovery and highlights the potential of this compound as a starting point for the development of next-generation therapeutics.

References

- 1. This compound | C7H10N2 | CID 12214337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 4. Buy (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine [smolecule.com]

An In-depth Technical Guide to the Core Basic Properties of 5-(Aminomethyl)-2-methylpyridine

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide aims to provide a comprehensive overview of the fundamental basic properties of the chemical compound 5-(Aminomethyl)-2-methylpyridine. The document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and other scientific disciplines where this molecule is of interest. A thorough investigation was conducted to collate quantitative data on its core physicochemical characteristics, including its pKa, melting and boiling points, and solubility. Furthermore, this guide endeavors to present available experimental protocols for the determination of these properties and to visualize the structural aspects that influence its basicity.

Introduction

5-(Aminomethyl)-2-methylpyridine is a substituted pyridine derivative featuring both a methyl group and an aminomethyl group attached to the pyridine ring. The presence of the basic nitrogen atom in the pyridine ring and the primary amino group gives this molecule its characteristic basic properties, which are of significant interest in various chemical and pharmaceutical applications. Understanding these properties is crucial for predicting its behavior in biological systems, designing synthetic routes, and developing analytical methods.

Physicochemical Properties

| Property | Value | Remarks |

| Molecular Formula | C₇H₁₀N₂ | |

| Molecular Weight | 122.17 g/mol | |

| pKa | Data not available | The basicity is influenced by both the pyridine ring nitrogen and the exocyclic amino group. |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | Expected to be soluble in water and polar organic solvents due to the presence of amino and pyridine functional groups. |

Understanding the Basicity of 5-(Aminomethyl)-2-methylpyridine

The basicity of 5-(Aminomethyl)-2-methylpyridine is a key chemical characteristic. It arises from the presence of two nitrogen atoms, each with a lone pair of electrons that can accept a proton. The following diagram illustrates the key structural features influencing the basicity of this molecule.

Caption: Key structural features determining the basicity of 5-(Aminomethyl)-2-methylpyridine.

The aminomethyl group's nitrogen is sp³ hybridized, and its lone pair is more localized, making it a stronger base compared to the sp² hybridized nitrogen of the pyridine ring. The methyl group at the 2-position has a weak electron-donating effect, which slightly increases the basicity of the pyridine nitrogen.

Experimental Protocols

Detailed experimental protocols for the determination of the basic properties of 5-(Aminomethyl)-2-methylpyridine are not available in the cited literature. However, standard methodologies for determining these properties are well-established.

Determination of pKa (Potentiometric Titration)

A standard experimental workflow for determining the pKa of a basic compound like 5-(Aminomethyl)-2-methylpyridine would involve potentiometric titration.

Caption: A generalized workflow for determining the pKa of a basic compound.

Conclusion

While 5-(Aminomethyl)-2-methylpyridine is a molecule of interest for its potential applications, there is a notable lack of publicly available data regarding its fundamental basic properties. This guide highlights the theoretical aspects influencing its basicity and outlines standard experimental procedures that can be employed to determine these properties. Further experimental investigation is required to fully characterize this compound and facilitate its application in research and development. Researchers are encouraged to perform these fundamental characterizations to enrich the collective understanding of this and similar compounds.

(6-Methylpyridin-3-yl)methanamine literature review

An in-depth technical guide to (6-Methylpyridin-3-yl)methanamine, a pivotal building block in medicinal chemistry. This document provides a comprehensive review of its synthesis, chemical properties, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a versatile heterocyclic amine that serves as a key intermediate in the synthesis of a wide range of biologically active compounds. Its structural features, comprising a pyridine ring substituted with a methyl group and an aminomethyl group, provide a unique scaffold for drug design. The pyridine nitrogen acts as a hydrogen bond acceptor and a site for potential N-oxidation, while the primary amine offers a nucleophilic handle for various chemical transformations.

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 56622-54-9 | [1][2] |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Canonical SMILES | CC1=NC=C(C=C1)CN | [1] |

| InChIKey | NZPFQOXRHLUPRT-UHFFFAOYSA-N | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 122.084398327 Da | [1] |

| Topological Polar Surface Area | 38.9 Ų | [1] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes, typically starting from commercially available 6-methylnicotinic acid or its derivatives. A common and efficient method involves the reduction of 6-methylnicotinonitrile.

General Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound from 6-methylnicotinic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 6-Methylnicotinonitrile

This protocol describes the reduction of 6-methylnicotinonitrile to this compound using a reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

Materials:

-

6-Methylnicotinonitrile

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether for LiAlH₄; Ethanol or Methanol for hydrogenation)

-

Reducing agent (e.g., LiAlH₄ or H₂ gas with a catalyst like Raney Nickel or Palladium on Carbon (Pd/C))

-

Deionized water

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and safety equipment

Procedure (using LiAlH₄):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve 6-methylnicotinonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or another suitable solvent.

-

Combine the filtrate and the washings, and dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

Applications in Medicinal Chemistry

This compound is a valuable building block in the design and synthesis of novel therapeutic agents. Its structural motif is found in compounds targeting a variety of receptors and enzymes.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The pyridine ring of this compound is a key pharmacophore for interacting with nicotinic acetylcholine receptors (nAChRs). This makes it a crucial intermediate for developing ligands that can modulate the activity of these receptors, which are implicated in various central nervous system (CNS) disorders.[3]

Kinase Inhibitors

Derivatives of the 6-methylpyridine scaffold have been explored in the development of kinase inhibitors. For instance, compounds incorporating a related pyridine structure have been synthesized and evaluated for their potential in cancer therapy.[4][5] The general logic involves using the pyridine core as a scaffold to present functional groups that can interact with the ATP-binding site of kinases.

The following diagram illustrates the role of this compound as a scaffold in drug design.

Caption: Role of this compound in drug discovery.

Other Therapeutic Areas

The versatility of the this compound scaffold has led to its use in the synthesis of compounds with a wide range of biological activities, including antibacterial and antifungal agents.[4] The ability to easily modify the primary amine and the pyridine ring allows for the fine-tuning of physicochemical and pharmacokinetic properties to optimize drug candidates.

Biological Activity Data

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. Table 2 summarizes the activity of a representative compound that incorporates a related pyridine scaffold.

| Compound | Target | Assay | Activity (IC₅₀) | Source |

| Compound 4f (an EP4 antagonist with a 3-methylpyridine core) | EP4 Receptor | PGE₂-induced TNFα reduction in human whole blood | 123 nM | [6] |

This data highlights the potential of the substituted pyridine motif in designing potent and selective therapeutic agents. Further structure-activity relationship (SAR) studies starting from the this compound core could lead to the discovery of novel drug candidates.

Safety and Handling

While a specific safety data sheet for this compound is not detailed in the provided search results, related aminopyridines are known to be toxic. For example, 2-amino-6-methylpyridine is classified as toxic if swallowed and fatal in contact with skin, and it can cause skin, eye, and respiratory irritation. It is therefore crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and to work in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important building block in medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the creation of diverse chemical libraries. The demonstrated biological activities of its derivatives, particularly in the areas of CNS disorders and oncology, underscore its significance and potential in modern drug discovery and development. Future research will likely continue to leverage this privileged scaffold to generate novel and effective therapeutic agents.

References

- 1. This compound | C7H10N2 | CID 12214337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:56622-54-9 | Chemsrc [chemsrc.com]

- 3. (6-Methylpyridin-3-yl)methanol | High-Purity Reagent [benchchem.com]

- 4. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 5. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 6. Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of (6-Methylpyridin-3-yl)methanamine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(6-Methylpyridin-3-yl)methanamine , a versatile pyridine-based building block, has emerged as a critical structural motif in the development of a diverse range of therapeutic agents. Its unique electronic and structural properties make it a valuable scaffold for designing molecules that can effectively interact with various biological targets. This technical guide provides a comprehensive overview of the synthesis, key applications, and biological significance of this compound and its derivatives in medicinal chemistry, with a focus on its role in the development of selective COX-2 inhibitors and mGluR5 antagonists.

Physicochemical Properties

This compound, with the chemical formula C₇H₁₀N₂, is a primary amine attached to a methyl-substituted pyridine ring.[1] The presence of the basic nitrogen atom in the pyridine ring and the primary amine group allows for the formation of various salts and facilitates hydrogen bonding, which is crucial for molecular recognition at biological targets.

| Property | Value | Reference |

| Molecular Weight | 122.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 56622-54-9 | [1] |

| SMILES | CC1=NC=C(C=C1)CN | [1] |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent derivatization into pharmacologically active compounds are key processes in drug discovery.

General Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of 6-methylnicotinonitrile.

Experimental Protocol: Reduction of 6-Methylnicotinonitrile

-

Reaction Setup: In a round-bottom flask, dissolve 6-methylnicotinonitrile (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or ethanol.

-

Reducing Agent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a reducing agent like lithium aluminum hydride (LiAlH₄) in THF or conduct catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cautiously quench the reaction mixture. For LiAlH₄ reduction, this is typically done by the sequential addition of water and a sodium hydroxide solution. For catalytic hydrogenation, filter off the catalyst.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.

Synthesis of Amide and Sulfonamide Derivatives

The primary amine functionality of this compound serves as a versatile handle for the synthesis of amide and sulfonamide derivatives, which are common pharmacophores.

Experimental Protocol: General N-Acylation

-

Reaction Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the combined organic layers, and concentrate. Purify the crude product by flash column chromatography.

Role in the Development of Selective COX-2 Inhibitors

This compound is a key structural component of several selective cyclooxygenase-2 (COX-2) inhibitors. The pyridine moiety is crucial for the high selectivity and potency of these compounds.

Etoricoxib: A Case Study

Etoricoxib is a highly selective COX-2 inhibitor that features the 6-methylpyridin-3-yl core.[2][3] Its mechanism of action involves the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.[2][3] This selectivity is attributed to the ability of the molecule to fit into the larger, more flexible active site of COX-2 compared to the more constricted active site of COX-1.

Quantitative Data: COX-2 Inhibitory Activity

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Etoricoxib | 1.1 | 0.010 | 106 |

| Celecoxib | 7.6 | 0.04 | 190 |

| Rofecoxib | >50 | 0.018 | >2778 |

| Indomethacin | 0.01 | 0.26 | 0.04 |

Data compiled from various sources.

Pharmacokinetic Profile of Etoricoxib

| Parameter | Value |

| Bioavailability | ~100% |

| Protein Binding | 92% |

| Elimination Half-life | 22 hours |

| Metabolism | Primarily hepatic (CYP3A4) |

Data from PubChem and other sources.[4][5]

Signaling Pathway of COX-2 Inhibition

The anti-inflammatory effects of COX-2 inhibitors like Etoricoxib are achieved by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX-2 inhibition pathway by Etoricoxib.

Experimental Workflow for COX-2 Inhibition Assay

A common method to determine the inhibitory activity of compounds against COX-2 is the human whole blood assay.

Workflow for Human Whole Blood COX-2 Inhibition Assay.

Role in the Development of mGluR5 Antagonists

The this compound scaffold is also integral to the design of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). These receptors are implicated in various neurological and psychiatric disorders.

Mechanism of Action of mGluR5 NAMs

mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[6] mGluR5 NAMs bind to an allosteric site on the receptor, distinct from the glutamate binding site, and induce a conformational change that prevents receptor activation.[6]

Quantitative Data: mGluR5 Antagonist Activity

| Compound | mGluR5 IC₅₀ (nM) | Selectivity vs. mGluR1 |

| MPEP | 36 | >100-fold |

| Fenobam | 30 | High |

| VU0424238 | 2.2 | >900-fold |

Data compiled from various sources.[7]

Signaling Pathway of mGluR5

The signaling pathway of mGluR5 involves the activation of the Gq protein, leading to downstream effects mediated by inositol triphosphate (IP₃) and diacylglycerol (DAG).

mGluR5 signaling pathway and its inhibition by NAMs.

Experimental Workflow for mGluR5 Calcium Mobilization Assay

A common in vitro assay to assess the activity of mGluR5 modulators is the calcium mobilization assay using HEK293 cells stably expressing the receptor.

Workflow for mGluR5 Calcium Mobilization Assay.

Conclusion

This compound is a cornerstone building block in medicinal chemistry, enabling the development of highly selective and potent drugs targeting key enzymes and receptors involved in a multitude of diseases. Its incorporation into molecules like the COX-2 inhibitor Etoricoxib and various mGluR5 antagonists highlights its importance in creating therapeutics with improved efficacy and safety profiles. The synthetic accessibility of this scaffold and the ease of its derivatization ensure its continued prominence in the ongoing quest for novel and improved medicines. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this remarkable chemical entity.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Etoricoxib - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Etoricoxib? [synapse.patsnap.com]

- 4. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

(6-Methylpyridin-3-yl)methanamine: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for screening the biological activity of (6-methylpyridin-3-yl)methanamine. While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust screening strategy based on the known activities of structurally related pyridine derivatives. The provided protocols and data are representative and intended to serve as a foundational framework for initiating research on this compound.

Introduction

This compound is a pyridine derivative with potential applications in medicinal chemistry. The pyridine scaffold is a common feature in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, anti-inflammatory, and effects on the central nervous system. Notably, the precursor, (6-methylpyridin-3-yl)methanol, is utilized in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs), suggesting that this compound may also interact with these receptors. This guide details a multi-faceted screening approach to elucidate the biological profile of this compound.

Potential Biological Activities and Screening Strategy

Based on the activities of analogous compounds, the primary screening of this compound should focus on the following areas:

-

Nicotinic Acetylcholine Receptor (nAChR) Binding: To investigate its potential as a modulator of cholinergic neurotransmission.

-

Anticancer Activity: To assess its cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Activity: To determine its potential to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2).

-

Antimicrobial Activity: To evaluate its efficacy against a panel of pathogenic bacteria and fungi.

A logical workflow for the biological activity screening of this compound is depicted below.

Potential Therapeutic Targets of (6-Methylpyridin-3-yl)methanamine: An In-depth Technical Guide

Disclaimer: There is currently no publicly available biological data for the specific compound (6-Methylpyridin-3-yl)methanamine. This guide, therefore, explores its potential therapeutic targets by examining structurally analogous compounds. The information presented is for research and informational purposes and should not be interpreted as established fact for the core compound. Direct experimental validation is required to ascertain the precise biological activities of this compound.

Introduction

This compound is a small molecule featuring a pyridine ring, a common scaffold in medicinal chemistry known for its ability to engage in various biological interactions. While the specific therapeutic targets of this compound have not been documented in publicly accessible literature, its structural motifs—a substituted pyridine core—suggest potential activity against several well-established classes of drug targets. This technical guide will delve into the most probable therapeutic targets for this compound based on structure-activity relationships of analogous compounds. The primary focus will be on its potential as a ligand for nicotinic acetylcholine receptors (nAChRs) and as an inhibitor of protein kinases, two target families where pyridine derivatives have demonstrated significant activity.

Potential Therapeutic Target: Nicotinic Acetylcholine Receptors (nAChRs)

The pyridine ring is a key pharmacophore in many compounds that bind to nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide range of physiological processes in both the central and peripheral nervous systems. Their dysfunction is associated with neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The structural similarity of this compound to known nAChR ligands makes this receptor class a primary area of investigation.

Quantitative Data for nAChR Ligands with Pyridine Scaffolds

The following table summarizes the binding affinities (Ki) of several pyridine-containing compounds for different nAChR subtypes. This data illustrates the potential for this chemical class to interact with these receptors.

| Compound Name/Reference | nAChR Subtype | Binding Affinity (Ki) |

| Homoazanicotine | Nicotinic receptors | 7.8 nM[1] |

| Nicotine | α4β2 | 1.0 nM[2] |

| Nicotine | α7 | 0.77 µM[2] |

| AK3 | α3β4 | 3.18 nM[3] |

| (-)-Hosieine-A | α4β2 | <1 nM[4] |

Signaling Pathways

Activation of nAChRs by an agonist leads to the opening of the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺).[5] This influx causes membrane depolarization and, in the case of significant Ca²⁺ entry (particularly through α7 nAChRs), can trigger a cascade of intracellular signaling events.[5] These downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, can influence neuronal survival, synaptic plasticity, and inflammation.[5][6]

References

- 1. Homoazanicotine: a structure-affinity study for nicotinic acetylcholine (nACh) receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuronal nicotinic acetylcholine receptor binding affinities of boron-containing nicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction [mdpi.com]

- 4. Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to (6-Methylpyridin-3-yl)methanamine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methylpyridin-3-yl)methanamine, also known as 5-(aminomethyl)-2-methylpyridine, is a pivotal structural motif in medicinal chemistry. Its unique combination of a pyridine ring and a flexible aminomethyl side chain allows for diverse interactions with various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound and its derivatives. Detailed experimental protocols for the synthesis of the core scaffold and key derivatives are presented, alongside a consolidated summary of quantitative biological data. Furthermore, this guide elucidates the role of these compounds in modulating critical signaling pathways, such as those involving the Cyclooxygenase-2 (COX-2) enzyme and the Metabotropic Glutamate Receptor 5 (mGluR5), visualized through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Structure and Chemical Properties

This compound possesses the chemical formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol . The structure features a pyridine ring substituted with a methyl group at the 6-position and a methanamine group at the 3-position. The presence of two nitrogen atoms, one in the aromatic ring and one in the primary amine, imparts basic properties to the molecule and provides key points for hydrogen bonding and salt formation, which are crucial for its interaction with biological macromolecules.

Synthesis of this compound and Key Derivatives

The synthesis of this compound is most commonly achieved through the reduction of the commercially available 6-methylnicotinonitrile. This transformation can be accomplished using several reducing agents, with catalytic hydrogenation and chemical hydrides like lithium aluminum hydride (LiAlH₄) being the most prevalent methods.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation of 6-Methylnicotinonitrile

This protocol describes a standard procedure for the reduction of a pyridinecarbonitrile to the corresponding aminomethylpyridine using a heterogeneous catalyst.

Materials:

-

6-Methylnicotinonitrile

-

Ethanol (anhydrous)

-

Raney Nickel (or 10% Palladium on Carbon)

-

Hydrogen gas

-

High-pressure autoclave/hydrogenator

-

Celite or suitable filter aid

Procedure:

-

In a high-pressure reaction vessel, dissolve 6-methylnicotinonitrile (1.0 eq) in anhydrous ethanol to a concentration of approximately 0.5 M.

-

Carefully add Raney Nickel (5-10% by weight of the nitrile) or 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel and purge it several times with nitrogen gas to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi, but this may need optimization).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas from the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Experimental Protocol: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Etoricoxib Intermediate)

This protocol is adapted from patented procedures for the synthesis of a key intermediate in the production of the COX-2 inhibitor, Etoricoxib.

Materials:

-

Methyl 6-methylnicotinate

-

4-(Methylsulfonyl)phenylacetic acid

-

tert-Butylmagnesium chloride solution (in THF)

-

Tetrahydrofuran (THF, anhydrous)

-

Ammonium chloride solution (aqueous, saturated)

-

Dichloromethane

-

Sodium sulfate (anhydrous)

Procedure:

-

To a solution of 4-(methylsulfonyl)phenylacetic acid (1.0 eq) in anhydrous THF at room temperature, slowly add tert-butylmagnesium chloride solution (2.0 eq). Stir the mixture for 1-2 hours.

-

In a separate flask, dissolve methyl 6-methylnicotinate (1.0 eq) in anhydrous THF.

-

Slowly add the solution of methyl 6-methylnicotinate to the Grignard reagent mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture to 0-5 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone can be purified by recrystallization from a suitable solvent system (e.g., acetone/water or isopropanol).

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have shown significant activity against a range of biological targets, most notably as antagonists of the metabotropic glutamate receptor 5 (mGluR5) and inhibitors of the cyclooxygenase-2 (COX-2) enzyme. The structure-activity relationship (SAR) studies reveal that modifications to both the pyridine ring and the side chain can profoundly influence potency and selectivity.

Quantitative Biological Data

The following table summarizes the in vitro biological activity of selected derivatives of this compound.

| Compound ID | Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Amide Analog 55 | mGluR5 | [³H]MPEP Binding | 1.8 | [1] | |

| Amide Analog 56 | mGluR5 | [³H]MPEP Binding | 3.2 | [1] | |

| Alkyne Analog 10 | mGluR5 | [³H]MPEP Binding | 16 | [1] | |

| Alkyne Analog 20 | mGluR5 | [³H]MPEP Binding | 2.5 | [1] | |

| Alkyne Analog 21 | mGluR5 | [³H]MPEP Binding | 2.9 | [1] | |

| Alkyne Analog 22 | mGluR5 | [³H]MPEP Binding | 4.1 | [1] | |

| Alkyne Analog 23 | mGluR5 | [³H]MPEP Binding | 1.9 | [1] | |

| Etoricoxib | COX-2 | Enzyme Inhibition | 1.1 |

Signaling Pathways and Mechanism of Action

Modulation of the mGluR5 Signaling Pathway

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders. Antagonists based on the this compound scaffold act as negative allosteric modulators (NAMs) of mGluR5. They bind to a site on the receptor distinct from the glutamate binding site, thereby reducing the receptor's response to glutamate. This modulation can lead to therapeutic effects in conditions characterized by excessive glutamate signaling.

Inhibition of the COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. Selective COX-2 inhibitors, such as Etoricoxib, which is synthesized from a this compound derivative, block the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H₂. This leads to a reduction in the production of pro-inflammatory prostaglandins.

Conclusion

This compound and its derivatives represent a versatile and highly valuable class of compounds in modern drug discovery. The synthetic accessibility of this scaffold, coupled with its favorable pharmacological properties, has led to the development of potent and selective modulators of key biological targets such as mGluR5 and COX-2. The detailed synthetic protocols and comprehensive biological data presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of the structure-activity relationships of this compound derivatives holds significant potential for the discovery of novel therapeutics for a wide range of diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of (6-Methylpyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methylpyridin-3-yl)methanamine, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring and a primary aminomethyl group, makes it a key intermediate in the synthesis of a variety of biologically active compounds. Understanding the physicochemical properties of this molecule is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability of its derivatives. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental methodologies for their determination, and presents logical workflows for these processes.

Physicochemical Data Summary

The following table summarizes the available physicochemical data for this compound. It is important to note that while some experimental data is available, many of the listed properties are based on computational predictions due to a lack of extensive experimental characterization in publicly available literature.

| Property | Value | Data Type | Source |

| Molecular Formula | C₇H₁₀N₂ | --- | [1][2] |

| Molecular Weight | 122.17 g/mol | Computed | [1][2] |

| Exact Mass | 122.084398327 Da | Computed | [1] |

| Melting Point | Not available | Experimental | |

| Boiling Point | Not available | Experimental | |

| pKa (at 25 °C) | 9.22 (amine), 4.79 (pyridine) | Experimental | [1] |

| logP | 0.849 | Computed | [2] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | Computed | [2] |

| Hydrogen Bond Donors | 1 | Computed | [2] |

| Hydrogen Bond Acceptors | 2 | Computed | [2] |

| Rotatable Bonds | 1 | Computed | [2] |

| CAS Number | 56622-54-9 | --- | [1][2] |

Experimental Protocols

Detailed and accurate determination of physicochemical properties is crucial for the successful application of any chemical compound in a research and development setting. Below are detailed methodologies for key experiments relevant to this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and biological interactions. Potentiometric titration is a highly accurate method for determining pKa values.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

Methodology:

-

Preparation of the Sample Solution:

-

Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is low. The final concentration should be in the range of 1-10 mM.

-

Add a background electrolyte, such as 0.1 M KCl, to maintain a constant ionic strength throughout the titration.

-

-

Titration Setup:

-

Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

-

Place the sample solution in a thermostatted vessel (e.g., at 25 °C) and use a magnetic stirrer for continuous mixing.

-

Immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) into the sample solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the equivalence points to obtain a complete titration curve.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of HCl added.

-

The pKa values correspond to the pH at the half-equivalence points. For a molecule with two basic centers like this compound, two inflection points will be observed. The pKa of the more basic aminomethyl group will be higher than that of the pyridine nitrogen.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant to more accurately determine the equivalence points.

-

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most reliable method for its determination.

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water, at equilibrium. The concentrations of the compound in each phase are then measured, and the logP is calculated as the logarithm of the ratio of the concentrations.

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking them together for 24 hours, followed by separation of the two phases. This ensures that the two phases are in equilibrium before the experiment.

-

Prepare a buffer solution for the aqueous phase (e.g., phosphate-buffered saline, pH 7.4) to control the ionization state of the compound.

-

-

Partitioning:

-

Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

In a series of glass vials, add known volumes of the pre-saturated n-octanol and the pre-saturated aqueous buffer.

-

Add a small, accurately measured amount of the stock solution to each vial. The final concentration should be low enough to avoid saturation in either phase.

-

Securely cap the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

-

Phase Separation:

-

After shaking, centrifuge the vials at a low speed to facilitate the complete separation of the two phases.

-

-

Concentration Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase from each vial.

-

Determine the concentration of this compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve should be prepared for each phase.

-

-

Calculation of logP:

-

The partition coefficient (P) is calculated using the following formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The logP is then calculated as the base-10 logarithm of P: logP = log₁₀(P)

-

Visualizations

Experimental Workflow for pKa Determination

The following diagram illustrates the key steps in the experimental workflow for determining the pKa of this compound using potentiometric titration.

Logical Relationship for logP Calculation

This diagram outlines the logical relationship between the experimental steps and the final calculation of the logP value using the shake-flask method.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a thorough compilation of the existing computed and experimental data. The detailed experimental protocols for pKa and logP determination offer a practical framework for researchers to characterize this and similar molecules in their own laboratories. A comprehensive understanding of these fundamental properties is essential for accelerating the discovery and development of novel therapeutics derived from this versatile chemical scaffold.

References

Methodological & Application

Synthesis of (6-Methylpyridin-3-yl)methanamine: A Detailed Protocol for Researchers

Abstract

(6-Methylpyridin-3-yl)methanamine is a key building block in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of various pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound from 6-methylnicotinonitrile. Two primary synthetic routes are presented: catalytic hydrogenation using Raney Nickel and chemical reduction with Lithium Aluminum Hydride (LiAlH₄). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthesis, including reaction parameters, purification methods, and safety considerations.

Introduction

Substituted pyridines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their presence in a wide array of bioactive molecules. This compound, in particular, offers a versatile scaffold for the development of novel therapeutics. The primary amino group and the pyridine ring provide multiple points for chemical modification, enabling the exploration of structure-activity relationships. The synthesis of this compound is typically achieved through the reduction of the nitrile group of 6-methylnicotinonitrile. This can be accomplished via catalytic hydrogenation, a method often favored in industrial settings for its scalability and more environmentally benign nature, or through chemical reduction with potent hydride reagents like LiAlH₄, which is a common and effective laboratory-scale method.

Synthesis Protocols

Two robust methods for the synthesis of this compound are detailed below. The choice of method may depend on the available equipment, scale of the reaction, and safety considerations.

Method 1: Catalytic Hydrogenation with Raney® Nickel

This method involves the reduction of 6-methylnicotinonitrile using hydrogen gas in the presence of a Raney® Nickel catalyst. This heterogeneous catalysis method is efficient and allows for straightforward catalyst removal upon reaction completion.

Experimental Protocol:

-

Catalyst Preparation: Prepare activated Raney® Nickel catalyst from a nickel-aluminum alloy by treatment with a concentrated sodium hydroxide solution. The catalyst should be thoroughly washed with deionized water until the washings are neutral and then with ethanol to remove water. The activated catalyst is pyrophoric and must be kept wet with solvent at all times.[1]

-

Reaction Setup: In a high-pressure autoclave or a suitable hydrogenation apparatus, dissolve 6-methylnicotinonitrile (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add the prepared Raney® Nickel catalyst (typically 5-10% by weight of the substrate) to the reaction mixture.

-

Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat the mixture to a temperature of 50-80°C with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to afford the pure product.

Quantitative Data Summary (Catalytic Hydrogenation)

| Parameter | Value/Condition |

| Substrate | 6-Methylnicotinonitrile |

| Reagent | Hydrogen Gas |

| Catalyst | Raney® Nickel |

| Solvent | Ethanol or Methanol |

| Temperature | 50-80°C |

| Pressure | 50-100 psi |

| Typical Yield | >90% (reported for similar nitrile reductions) |

Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol utilizes the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄) to convert 6-methylnicotinonitrile to this compound. This method is highly effective for small to medium-scale laboratory preparations.

Experimental Protocol:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), suspend LiAlH₄ (typically 1.5-2.0 eq.) in a dry ethereal solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Substrate Addition: Dissolve 6-methylnicotinonitrile (1.0 eq.) in the same dry solvent and add it dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath). The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-